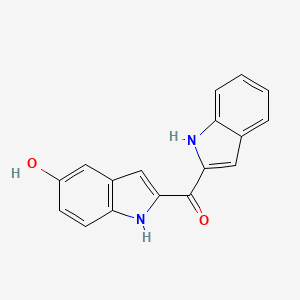
(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone is an indolyl carboxylic acid.
生物活性
(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone, also known as bisindole, is a compound with significant biological activity attributed to its unique structural features, which include two indole moieties linked by a methanone functional group. This compound has garnered attention in various fields of medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C₁₇H₁₂N₂O₂
- Molecular Weight : 276.29 g/mol
- CAS Number : 249762-62-7
The presence of hydroxyl and carbonyl groups in its structure enhances its reactivity, making it a candidate for various biological interactions. The compound's molecular characteristics contribute to its pharmacological profiles, including interactions with enzymes and receptors.
Antioxidant Activity
Research indicates that indole derivatives, including this compound, exhibit potent antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various neurodegenerative diseases. In vitro studies have demonstrated that this compound can scavenge free radicals and inhibit lipid peroxidation, thus offering protective effects against cellular damage.
Enzyme Inhibition
Molecular docking studies suggest that this compound interacts with several key enzymes:
- Cyclooxygenases (COX) : This compound may inhibit COX enzymes, which are involved in the inflammatory response.
- Acetylcholinesterase (AChE) : Compounds similar to this bisindole have shown promising AChE inhibitory activity, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.
Study on Neuroprotective Effects
A recent study investigated the neuroprotective effects of compounds with indole scaffolds. It was found that derivatives similar to this compound exhibited significant inhibition of AChE and butyrylcholinesterase (BChE), along with protective effects against oxidative stress induced by hydrogen peroxide in neuronal cell lines (SH-SY5Y) . The findings highlighted the potential of these compounds in enhancing cognitive function and providing neuroprotection.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 3-Methylindole | Moderate antioxidant activity | Simpler structure |
| (5-Fluoro-1H-indol-2-yl)-(5-hydroxy-1H-indol-2-yl)-methanone | Enhanced AChE inhibition | Fluorine substitution increases potency |
| Bis(1H-indolyl)methanone | Anticancer properties | Exhibits cytotoxicity against cancer cell lines |
These comparisons illustrate how structural variations can significantly impact the biological activities of indole derivatives.
The mechanisms through which this compound exerts its biological effects include:
- Antioxidant Mechanism : By scavenging free radicals and reducing oxidative stress markers.
- Enzyme Interaction : Binding to active sites of enzymes like AChE and COX, leading to altered enzyme activity.
- Cell Signaling Modulation : Potentially influencing signaling pathways related to inflammation and neuroprotection.
科学研究应用
The compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of various diseases. Its structural features allow it to interact with multiple biological targets, influencing enzyme activities and receptor interactions.
Interaction with Enzymes
Molecular docking studies have indicated that (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone can bind to enzymes such as cyclooxygenases and kinases. These interactions suggest potential anti-inflammatory and anticancer properties, as these enzymes play crucial roles in inflammatory pathways and tumorigenesis .
Neuroprotective Effects
Research has indicated that indole derivatives may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Parkinson's disease. The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation in this area .
Synthesis and Derivative Development
The synthesis of this compound has been explored extensively, leading to the development of various derivatives that may enhance its biological activity.
| Derivative | Structural Features | Unique Aspects |
|---|---|---|
| (5-Fluoro-1H-indol-2-yl)-(5-hydroxy-1H-indol-2-yl)-methanone | Contains fluorine substituent | Enhanced biological activity due to fluorine |
| 3-Methylindole | Simple methyl substitution on indole | Less complex than the target compound |
| (3-Ethylindole) | Ethyl group substitution | Potentially different pharmacological properties |
These derivatives can provide insights into structure-activity relationships, guiding further drug development .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound and its derivatives:
Anticancer Activity
In vitro studies have demonstrated that certain indole derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for cancer therapy .
Anti-inflammatory Properties
Research has shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
Future Directions in Research
The diverse biological activities associated with this compound warrant further investigation into its mechanisms of action and therapeutic applications. Future research should focus on:
- Clinical Trials : Testing the efficacy and safety of this compound in human subjects.
- Mechanistic Studies : Elucidating the pathways through which it exerts its biological effects.
属性
CAS 编号 |
249762-62-7 |
|---|---|
分子式 |
C17H12N2O2 |
分子量 |
276.29 g/mol |
IUPAC 名称 |
(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C17H12N2O2/c20-12-5-6-14-11(7-12)9-16(19-14)17(21)15-8-10-3-1-2-4-13(10)18-15/h1-9,18-20H |
InChI 键 |
AALNCHNFTKRFEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O |
同义词 |
D-64406 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















